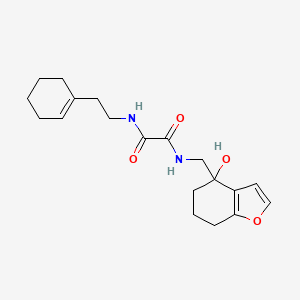
N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)oxalamide is a useful research compound. Its molecular formula is C19H26N2O4 and its molecular weight is 346.427. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)oxalamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including anti-inflammatory, anticancer, and neuroprotective effects, based on various research findings and case studies.
- IUPAC Name : this compound
- Molecular Formula : C21H32N4O3
- Molecular Weight : 388.5 g/mol
- CAS Number : 1049477-67-9
Structural Representation
The structure of the compound can be represented as follows:
Anti-inflammatory Activity
Research has indicated that derivatives of oxalamide compounds exhibit significant anti-inflammatory properties. In a study focusing on various oxalamide derivatives, it was found that compounds similar to this compound showed promising results in reducing inflammation markers in vitro and in vivo.
Case Study Example
A comparative analysis of several oxalamides demonstrated that the compound exhibited a dose-dependent inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6 in cultured macrophages .
Anticancer Activity
The compound's structural features suggest potential anticancer properties. Similar compounds have been evaluated for their ability to inhibit tumor growth across various cancer cell lines.
Research Findings
In vitro studies have shown that related oxalamide compounds can induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation markers such as Ki67. For instance, a study reported that a structurally similar oxalamide reduced the viability of breast cancer cells by over 50% at a concentration of 10 µM .
Neuroprotective Effects
Emerging research suggests that this compound may also possess neuroprotective properties.
The compound is hypothesized to protect neurons from oxidative stress and excitotoxicity through its antioxidant properties. Studies have shown that it can reduce reactive oxygen species (ROS) levels in neuronal cell cultures exposed to oxidative stress .
Summary of Biological Activities
Properties
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-N'-[(4-hydroxy-6,7-dihydro-5H-1-benzofuran-4-yl)methyl]oxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O4/c22-17(20-11-8-14-5-2-1-3-6-14)18(23)21-13-19(24)10-4-7-16-15(19)9-12-25-16/h5,9,12,24H,1-4,6-8,10-11,13H2,(H,20,22)(H,21,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJCZENIRSIWSMV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)CCNC(=O)C(=O)NCC2(CCCC3=C2C=CO3)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














